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Compound of Interest

Compound Name:
(5Z)-5-benzylideneimidazolidine-

2,4-dione

Cat. No.: B1200397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 5-benzylidenehydantoin, a heterocyclic compound that serves as a valuable

scaffold in medicinal chemistry. The document details its known physical and chemical

characteristics, outlines standard experimental protocols for their determination, and explores

its biological significance as a modulator of key signaling pathways.

Core Physicochemical Properties
5-Benzylidenehydantoin, also known as 5-Benzylideneimidazolidine-2,4-dione, is a yellow to

orange crystalline powder.[1] Its fundamental properties are crucial for applications in drug

design and development, influencing factors such as solubility, membrane permeability, and

formulation. A summary of these properties is presented below.
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Property Value Source

IUPAC Name

(5Z)-5-

benzylideneimidazolidine-2,4-

dione

-

Molecular Formula C₁₀H₈N₂O₂ [1]

Molecular Weight 188.18 g/mol [1]

Appearance
Yellow to orange crystalline

powder
[1]

Melting Point 250-255 °C [1]

Water Solubility Low (Qualitative) [1]

Table 2: Key Properties for Drug Development

Property
Value
(Predicted/Estimated)

Notes

pKa (Strongest Acidic) ~9.68

This is a predicted value for

the parent hydantoin scaffold,

referring to the N-H protons.[2]

The actual value may vary.

logP Not available

The octanol-water partition

coefficient (logP) is a critical

measure of lipophilicity. While

no specific value was found for

5-benzylidenehydantoin, the

presence of the benzylidene

group suggests it is

significantly more lipophilic

than the parent hydantoin

(cLogP ≈ -1.5).[2]
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Detailed methodologies are essential for the accurate and reproducible determination of

physicochemical properties. The following sections describe standard protocols for the

synthesis of 5-benzylidenehydantoin and the measurement of its key properties.

Synthesis via Knoevenagel Condensation
5-Benzylidenehydantoin is typically synthesized via a Knoevenagel condensation reaction. This

reaction involves the nucleophilic addition of an active hydrogen compound (hydantoin) to a

carbonyl group (benzaldehyde), followed by a dehydration reaction.[3]

Methodology:

Reactant Preparation: To a round-bottom flask, add equimolar amounts of hydantoin and

benzaldehyde.

Solvent and Catalyst Addition: Add a suitable solvent, such as formic acid or polyethylene

glycol (PEG-200), and a catalyst. A common catalytic system is ammonium formate when

using formic acid.[3] Weakly basic amines like piperidine are also effective.

Reaction Condition: The mixture is heated under reflux for a specified period (e.g., 3 hours)

until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).

Product Isolation: Upon cooling, the product precipitates out of the solution.

Purification: The precipitate is collected by filtration and can be purified by recrystallization

from a suitable solvent, such as acetone, to yield pure 5-benzylidenehydantoin.

Below is a workflow diagram for the synthesis of 5-benzylidenehydantoin.
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Synthesis Workflow for 5-Benzylidenehydantoin
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Determination of pKa
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For 5-

benzylidenehydantoin, the relevant acidic protons are on the nitrogen atoms of the hydantoin

ring. Potentiometric titration is a highly accurate method for pKa determination.

Methodology (Potentiometric Titration):

Sample Preparation: A precise amount of pure 5-benzylidenehydantoin is dissolved in a

suitable solvent, often a co-solvent like methanol-water for sparingly soluble compounds.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added

incrementally using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The

pKa is determined from the pH at the half-equivalence point of the curve.

Determination of logP (Lipophilicity)
The n-octanol/water partition coefficient (P), expressed as logP, is the standard measure of a

compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.[4] The shake-flask method is the gold standard for

experimental logP determination.

Methodology (Shake-Flask Method):

Phase Preparation: n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with

each other by mixing and allowing them to separate.

Sample Addition: A known amount of 5-benzylidenehydantoin is dissolved in one of the

phases (usually the one in which it is more soluble).
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Partitioning: A precise volume of the second phase is added, and the biphasic system is

shaken vigorously for a set period to ensure equilibrium is reached.

Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol

and aqueous layers.

Concentration Analysis: The concentration of the compound in each phase is measured

accurately, typically using UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.

Biological Activity and Signaling Pathways
Recent studies have identified the 5-benzylidenehydantoin scaffold as a novel inhibitor of

Sirtuins (SIRTs).[5] SIRTs are a class of NAD⁺-dependent deacetylases that play critical roles

in cell metabolism, DNA repair, and longevity. Their inhibition has emerged as a promising

strategy in cancer therapy.

Sirtuin Inhibition Pathway
5-benzylidenehydantoin-based compounds have been shown to inhibit SIRT1 and SIRT2.[5] A

key downstream target of these SIRTs is the tumor suppressor protein p53. In its active state,

p53 can induce cell cycle arrest or apoptosis. SIRT1 and SIRT2 deacetylate p53, leading to its

inactivation. By inhibiting SIRT1/SIRT2, 5-benzylidenehydantoin prevents the deacetylation of

p53, thereby maintaining it in an acetylated, active state. This leads to the upregulation of p53-

mediated transcriptional activity, which can suppress tumor growth.

The diagram below illustrates this inhibitory signaling pathway.
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Inhibition of SIRT1/2 by 5-Benzylidenehydantoin

Conclusion
5-Benzylidenehydantoin is a foundational molecule with well-defined physical properties and

established synthetic routes. Its significance is underscored by its recently discovered role as a

scaffold for sirtuin inhibitors, positioning it as a molecule of high interest for drug development,

particularly in oncology. This guide provides the core physicochemical data and standardized

protocols necessary for researchers to effectively utilize this compound in their work. Further

quantitative analysis of its solubility and experimental determination of its pKa and logP values

will be critical for advancing its therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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